Cannabidiolic acid methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cannabidiolic acid methyl ester is synthesized through the esterification of cannabidiolic acid. The process involves the reaction of cannabidiolic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions followed by purification steps such as distillation or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Cannabidiolic acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Amides or thioesters.
Scientific Research Applications
Chemistry: Used as a stable analogue of cannabidiolic acid for studying cannabinoid chemistry.
Biology: Investigated for its effects on neuronal activity and neurochemical modulation.
Medicine: Explored for its therapeutic potential in managing anxiety, depression, and nausea.
Mechanism of Action
Cannabidiolic acid methyl ester exerts its effects by interacting with various molecular targets and pathways:
Receptor Activation: It activates serotonin receptors (5-HT1A) and transient receptor potential channels (TRPV1 and TRPA1).
Enzyme Inhibition: Inhibits cyclooxygenase-2 (COX-2), reducing inflammation.
Neurochemical Modulation: Increases levels of dopamine, serotonin, adenosine, and acetylcholine, influencing mood and wakefulness
Comparison with Similar Compounds
Similar Compounds
Cannabidiolic Acid: The natural precursor of cannabidiolic acid methyl ester, known for its instability.
Cannabidiol: A non-psychotropic cannabinoid with similar therapeutic properties but different chemical stability.
Tetrahydrocannabinolic Acid: Another cannabinoid acid with distinct psychoactive properties
Uniqueness
This compound is unique due to its enhanced stability compared to cannabidiolic acid, making it a more viable candidate for research and therapeutic applications .
Properties
IUPAC Name |
methyl 2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-6-pentylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-6-7-8-9-16-13-19(24)21(22(25)20(16)23(26)27-5)18-12-15(4)10-11-17(18)14(2)3/h12-13,17-18,24-25H,2,6-11H2,1,3-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBCCWIIKCFQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)OC)O)C2C=C(CCC2C(=C)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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